4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester
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Description
“4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.3241. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring1.
Synthesis Analysis
The synthesis of “4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester” or similar compounds typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst2. The esterification reaction is both slow and reversible2. However, specific synthesis methods for this compound were not found in the available literature.
Molecular Structure Analysis
The molecular structure of “4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester” consists of a piperazine ring attached to a phenylcarbamoyl group and a carboxylic acid ethyl ester group1. The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, but such data was not found in the available literature.
Chemical Reactions Analysis
Esters, including “4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester”, are produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst2. The esterification reaction is both slow and reversible2. However, specific chemical reactions involving this compound were not found in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester” such as boiling point, melting point, density, and solubility were not found in the available literature. However, esters in general are known to be polar molecules and are somewhat soluble in water4.Safety And Hazards
Future Directions
The future directions for “4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester” could potentially involve its use in the development of new PROTACs for targeted protein degradation3. Further research and studies are needed to explore this potential application and to fully understand the properties and mechanisms of this compound.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, further research and consultation with a chemical expert is recommended.
properties
IUPAC Name |
ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-20-14(19)17-10-8-16(9-11-17)13(18)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWZRDIMISIHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804762 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate |
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